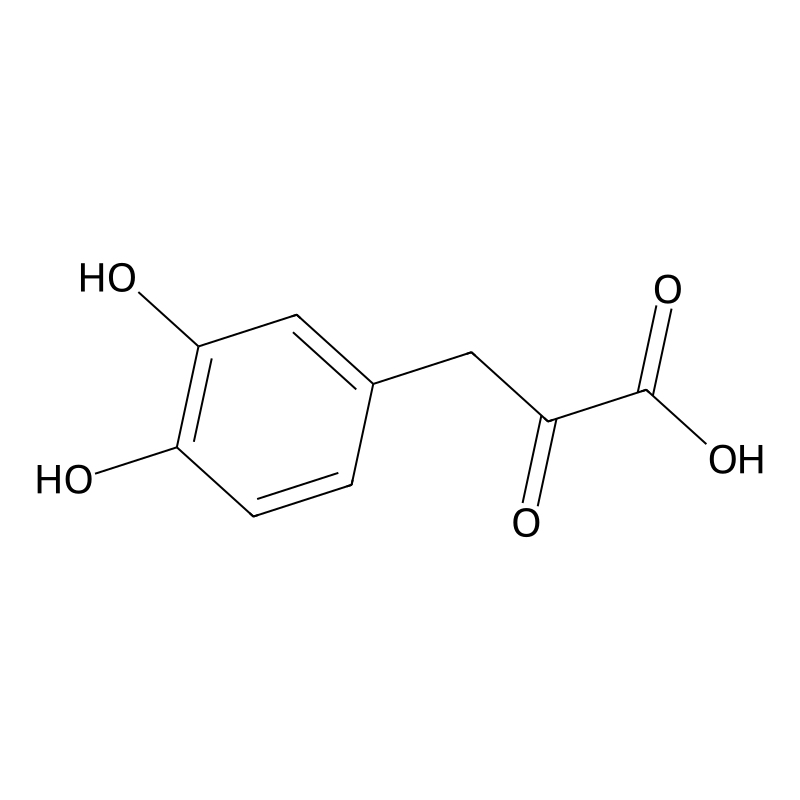

3,4-Dihydroxyphenylpyruvic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biochemical Research

Application: DPA is used in biochemical research as a substrate for enzyme activity studies.

Method: In a study, 19 lactic acid bacteria strains were screened for production of d-DSS using DPA as a substrate.

Results: The Michaelis–Menten constant (Km), turnover number (kcat), and catalytic efficiency (kcat/Km) of d-LDH82319 for DPA were 0·09 mmol l −1, 2·17 s −1 and 24·07 (mmol l −1) −1 s −1, respectively, with NADH as the coenzyme.

Pharmacological Research

Chemical Physics Research

Application: DPA is used in chemical physics research to study proton-coupled electron transfer (PCET) mechanisms.

Method: DFT calculations were carried out studying the described pathways subsequent to the scavenging of and by the 3,4-DHPPA in various media.

Results: It was found that the scavenging of hydroxyl radical by 3,4-DHPPA is thermodynamically governed by a one-step hydrogen atom transfer (CPCET) from the acid to the radical in all media.

Metabolic Studies

3,4-Dihydroxyphenylpyruvic acid is an aromatic compound with the molecular formula . It is a derivative of phenylpyruvic acid, characterized by two hydroxyl groups at the 3 and 4 positions of the phenyl ring. This compound is notable for its role in various biochemical pathways, particularly in the metabolism of amino acids and phenolic compounds.

- Proton-Coupled Electron Transfer: The compound exhibits antioxidant properties through a mechanism known as concerted proton-coupled electron transfer. This involves the transfer of a hydrogen atom to reactive species, such as hydroxyl radicals, effectively neutralizing them and preventing oxidative damage .

- Transamination: It can be metabolized to L-3,4-dihydroxyphenylalanine (L-DOPA) through transamination reactions, which are crucial in neurotransmitter synthesis .

3,4-Dihydroxyphenylpyruvic acid has demonstrated various biological activities:

- Antioxidant Activity: Its ability to scavenge free radicals makes it a potential therapeutic agent against oxidative stress-related diseases. Studies indicate that it can effectively combat harmful reactive oxygen species in different solvent environments .

- Neuroprotective Effects: Due to its relation to L-DOPA, it may also play a role in neuroprotection and could be beneficial in treating conditions like Parkinson's disease.

The synthesis of 3,4-dihydroxyphenylpyruvic acid can be achieved through several methods:

- Biocatalytic Cascade Reactions: Recent advancements have shown that 3,4-dihydroxyphenylpyruvic acid can be produced from L-DOPA using biocatalytic processes, which are environmentally friendly and efficient .

- Chemical Synthesis: Traditional organic synthesis methods involve the hydroxylation of phenylpyruvic acid derivatives followed by purification steps.

3,4-Dihydroxyphenylpyruvic acid has several applications:

- Pharmaceuticals: Its antioxidant properties make it a candidate for developing drugs aimed at mitigating oxidative stress.

- Nutraceuticals: It is being explored for use in dietary supplements due to its potential health benefits related to brain health and aging.

Research has focused on the interactions of 3,4-dihydroxyphenylpyruvic acid with various biological molecules:

- Reactive Species: Studies have shown its effective interaction with hydroxyl radicals and other reactive oxygen species, highlighting its potential as an antioxidant agent .

- Metabolic Pathways: Interaction studies indicate its role in metabolic pathways leading to neurotransmitter synthesis, particularly the conversion to L-DOPA .

Several compounds share structural similarities with 3,4-dihydroxyphenylpyruvic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-DOPA | Hydroxylated phenylalanine | Precursor to dopamine; significant in neurology |

| 3-Hydroxytyrosol | Hydroxylated phenolic compound | Known for strong antioxidant properties |

| Quercetin | Flavonoid with multiple hydroxyl groups | Broad spectrum antioxidant; anti-inflammatory |

| Catechol | Simple dihydroxybenzene | Used in various chemical applications |

Uniqueness of 3,4-Dihydroxyphenylpyruvic Acid

What sets 3,4-dihydroxyphenylpyruvic acid apart from these compounds is its specific role in amino acid metabolism and its dual function as both an antioxidant and a precursor to neurotransmitters. This unique combination positions it as a valuable compound for therapeutic research and application in neuroprotective strategies.

Enzymatic and Microbial Production Pathways

Enzymatic and microbial approaches for producing 3,4-Dihydroxyphenylpyruvic acid have gained significant attention due to their potential for high selectivity, mild reaction conditions, and environmental sustainability [1] [5]. These biological production pathways typically utilize specific microorganisms or isolated enzymes to catalyze the formation of 3,4-Dihydroxyphenylpyruvic acid from suitable precursors [5].

Lactobacillus reuteri JN516 has been identified as a particularly effective microbial system for the production of compounds related to 3,4-Dihydroxyphenylpyruvic acid [1]. This organism produces d-lactate dehydrogenase (d-LDH82319), an enzyme that exhibits high activity in reducing 3,4-Dihydroxyphenylpyruvic acid to form d-3,4-dihydroxyphenyllactic acid with excellent optical purity [1]. The enzyme demonstrates remarkable catalytic efficiency with a Michaelis-Menten constant (Km) of 0.09 mmol per liter and a turnover number (kcat) of 2.17 per second when using nicotinamide adenine dinucleotide (reduced form) as the coenzyme [1] .

Similarly, Lactobacillus fermentum has been found to produce L-lactate dehydrogenase (LF-L-LDH0845), which effectively catalyzes the bioconversion of 3,4-Dihydroxyphenylpyruvic acid under mild conditions [19]. This enzyme system operates optimally at pH values between 7.0 and 8.5 and temperatures ranging from 30 to 37°C, achieving high conversion rates exceeding 90% [19] [5].

Escherichia coli BL21 (DE3) has been engineered to create multi-enzyme cascade systems for the production of 3,4-Dihydroxyphenylpyruvic acid and related compounds [5]. One such system incorporates L-amino acid deaminase coupled with a hydroxylase complex to convert L-dihydroxyphenylalanine (L-DOPA) to 3,4-Dihydroxyphenylpyruvic acid [5]. This approach operates optimally at pH 8.5 and 37°C, with cell density maintained at 6 OD600 per milliliter, resulting in yields of approximately 87.6% from L-tyrosine [5] [21].

| Pathway/Organism | Enzyme System | Substrate | Reaction Parameters | Yield/Productivity |

|---|---|---|---|---|

| Lactobacillus reuteri JN516 | d-lactate dehydrogenase (d-LDH82319) | L-DOPA or tyrosine | pH 8.0, 25°C, NADH as coenzyme | Km = 0.09 mmol/L, kcat = 2.17 s-1 |

| Lactobacillus fermentum | L-lactate dehydrogenase (LF-L-LDH0845) | 3,4-Dihydroxyphenylpyruvic acid | pH 7.0-8.5, 30-37°C | High conversion rate (>90%) |

| Escherichia coli BL21 (DE3) | L-amino acid deaminase + hydroxylase complex (HpaBC) | L-DOPA | pH 8.5, 37°C, cell density 6 OD600/mL | 87.6% yield from L-tyrosine |

| Proteus mirabilis | L-amino acid deaminase mutant (PmLAAD M2) | L-tyrosine | pH 8.5, 37°C | 87.6 mM from 100 mM L-tyrosine (87.6%) |

Proteus mirabilis has been utilized for its L-amino acid deaminase activity, particularly with an engineered mutant form (PmLAAD M2) that efficiently converts L-tyrosine to 3,4-Dihydroxyphenylpyruvic acid [21]. This system operates under similar conditions to the Escherichia coli system, achieving comparable yields of 87.6 millimolar product from 100 millimolar substrate [21] [5].

The enzymatic production of 3,4-Dihydroxyphenylpyruvic acid often involves cofactor regeneration systems to enhance economic viability [2]. For instance, formate dehydrogenase from Candida boidinii has been employed alongside the primary catalytic enzymes to regenerate essential cofactors such as nicotinamide adenine dinucleotide [5]. This approach significantly reduces the cost associated with cofactor supplementation while maintaining high catalytic efficiency [5] [2].

Optimization Strategies for Yield and Purity

Optimizing the production of 3,4-Dihydroxyphenylpyruvic acid to achieve maximum yield and purity represents a critical aspect of both research and industrial applications [17]. Various strategies have been developed and implemented to enhance these parameters across different production methods [2] [17].

Genetic algorithm optimization has emerged as a powerful approach for identifying optimal reaction conditions for enzymatic synthesis of compounds related to 3,4-Dihydroxyphenylpyruvic acid [17]. This computational method has been successfully applied to optimize substrate concentration, enzyme ratios, and reaction time parameters [17]. In one notable study, genetic algorithm optimization increased productivity from 4.76 to 93.06 grams per cubic decimeter per day by identifying optimal conditions including a 3,4-Dihydroxyphenylpyruvic acid concentration of 4.69 millimolar and a reaction time of 8.5 minutes [17] [2].

Response surface methodology (RSM) represents another statistical approach for optimizing production parameters [12]. This method has been effectively applied to medium composition optimization, including the determination of optimal concentrations of components such as sucrose, yeast extract, sodium chloride, and magnesium sulfate [12]. Implementation of RSM-optimized conditions has resulted in significant increases in enzyme activity, reaching levels of 345.0 ± 4.1 units per milliliter [12] [9].

Orthogonal experimental design has been utilized to systematically evaluate the effects of multiple reaction parameters simultaneously [8]. This approach allows for the identification of optimal reaction temperature, time, and catalyst amount while minimizing the number of experiments required [8]. Studies employing orthogonal experimental design have achieved remarkably high product yields of up to 99.7% under optimized conditions [8] [13].

| Strategy | Parameters Optimized | Improvement Achieved | Key Factors |

|---|---|---|---|

| Genetic algorithm optimization | Substrate concentration, enzyme ratios, reaction time | Productivity increase from 4.76 to 93.06 g/dm³/day | Optimal conditions: c(DHPPA) = 4.69 mmol/dm³, reaction time 8.5 min |

| Response surface methodology (RSM) | Medium composition, pH, temperature | Enzyme activity increased to 345.0 ± 4.1 U/mL | Optimal medium: sucrose, yeast extract, NaCl, MgSO₄ |

| Orthogonal experimental design | Reaction temperature, time, catalyst amount | Product yield of 99.7% | Control of reaction parameters |

| Protein engineering | Enzyme structure for improved activity | 2.8-fold increase in specific activity | Mechanism-guided mutations (e.g., H89M/H143D/P256C) |

| Multi-enzyme cascade systems | Enzyme ratios, cofactor regeneration | Conversion rate >90%, excellent ee value (99%) | Pathway selection to avoid unstable intermediates |

| Continuous flow bioreactors | Residence time, flow rate, immobilization | Productivity of 1.84 g/L/h with 96% purity | Immobilization on carrier materials, continuous extraction |

Protein engineering strategies have been employed to enhance the catalytic efficiency of enzymes involved in 3,4-Dihydroxyphenylpyruvic acid production [5]. Mechanism-guided mutations, such as H89M/H143D/P256C in phenylpyruvate reductase, have resulted in substantial improvements in enzyme performance, including a 2.8-fold increase in specific activity [5]. These engineered enzymes demonstrate enhanced stability and catalytic efficiency under production conditions [5] [21].

Multi-enzyme cascade systems have been optimized to improve overall conversion efficiency and product purity [21]. These approaches focus on enzyme ratios, cofactor regeneration mechanisms, and pathway selection to avoid unstable intermediates [21]. Optimized cascade systems have achieved conversion rates exceeding 90% with excellent enantiomeric excess values of 99%, indicating high product purity [21] [5].

Continuous flow bioreactors represent an advanced approach for optimizing 3,4-Dihydroxyphenylpyruvic acid production [11]. These systems allow for precise control of residence time, flow rate, and enzyme immobilization parameters [11]. Implementation of optimized continuous flow processes has resulted in productivities of 1.84 grams per liter per hour with product purities of 96% [11]. Key factors in these systems include the immobilization of enzymes on suitable carrier materials and the development of continuous extraction methods for product recovery [11] [21].